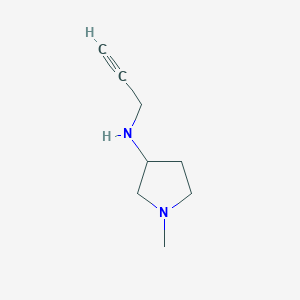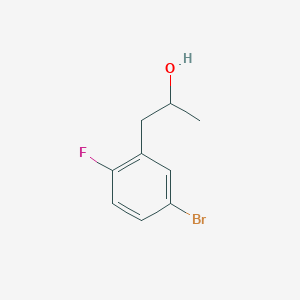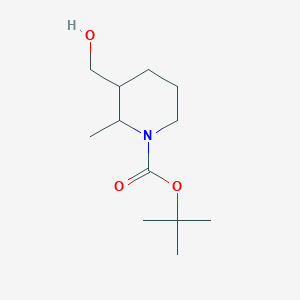
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of 3-(hydroxymethyl)-2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxylate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-2-methylpiperidine-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)-2-methylpiperidine-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: A structurally similar compound with potential anticancer properties.
tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules and its stability under various conditions .
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-10(8-14)6-5-7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Clave InChI |
VNOJDYSGNHHUAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCN1C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


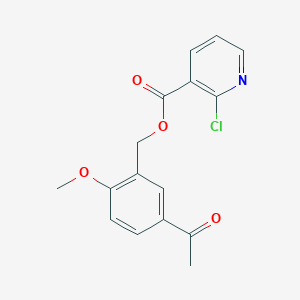
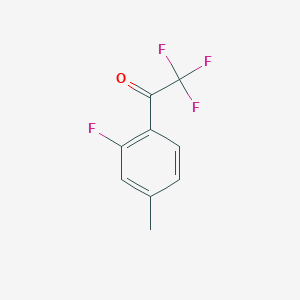
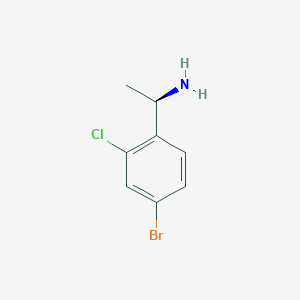
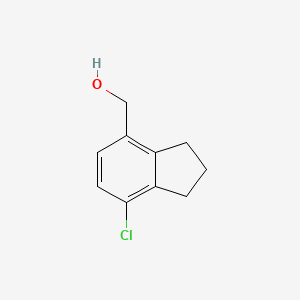
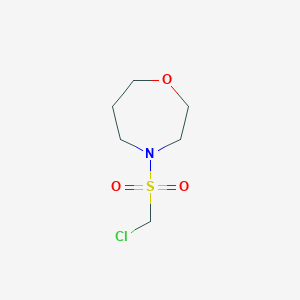
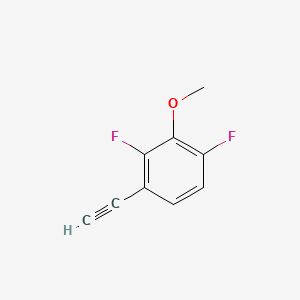
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
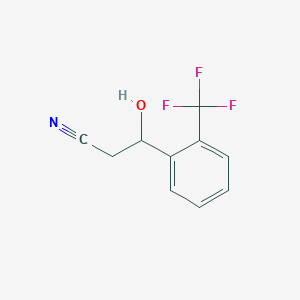
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
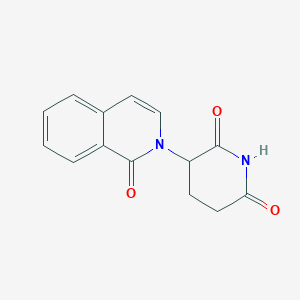
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
